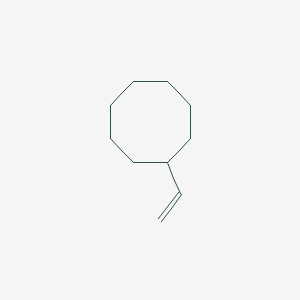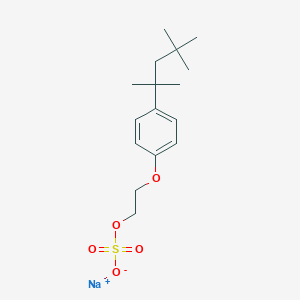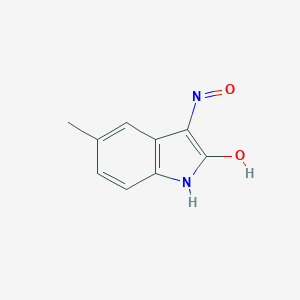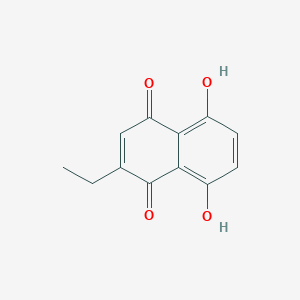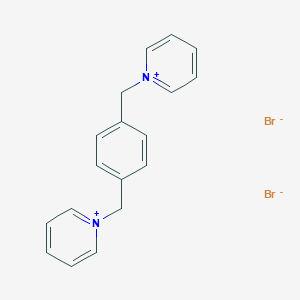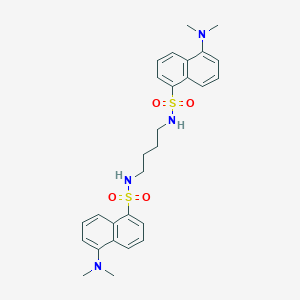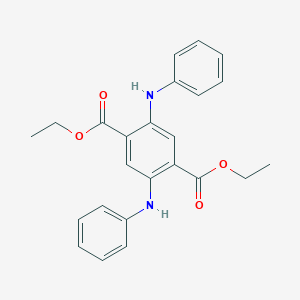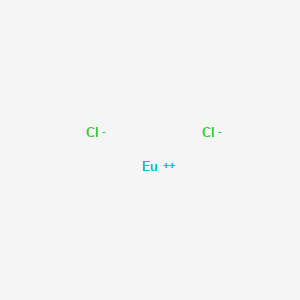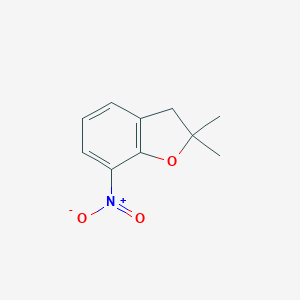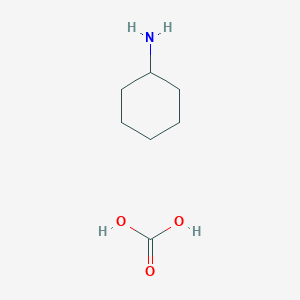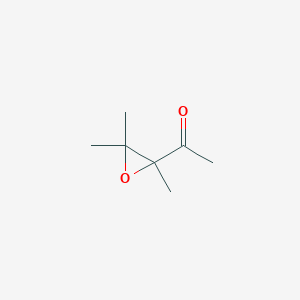
1-(2,3,3-trimethyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ethanone group. It is a versatile chemical used in various fields due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .
Comparison with Similar Compounds
1-(2,3,3-trimethyloxiran-2-yl)ethanone can be compared with other similar compounds, such as:
2-Pentanone, 3,4-epoxy-: This compound also contains an oxirane ring and an ethanone group but differs in its molecular structure and reactivity.
3,4-Epoxy-2-pentanone: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
15120-99-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
InChI Key |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
Canonical SMILES |
CC(=O)C1(C(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



